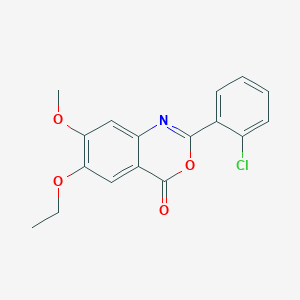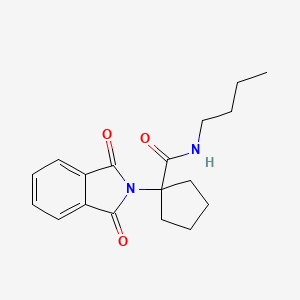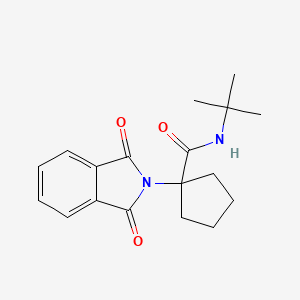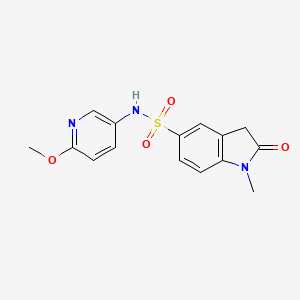![molecular formula C16H16N2O5 B7471514 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a critical metabolic pathway for cancer cells.
Mecanismo De Acción
CPI-613 targets the 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are critical for the production of ATP, which is the primary energy source for cancer cells. By inhibiting these enzymes, CPI-613 disrupts the 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid cycle, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis through the activation of caspase-3 and caspase-9, and it inhibits the activity of NF-kappaB, a transcription factor that is overexpressed in many cancer types. CPI-613 also inhibits the activity of several signaling pathways, including PI3K/Akt and MAPK/ERK, which are critical for cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPI-613 is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to sensitize cancer cells to chemotherapy, which could improve the efficacy of current cancer treatments. However, one limitation of CPI-613 is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CPI-613. One area of interest is the development of more effective formulations that improve the solubility and bioavailability of CPI-613. Another area of interest is the identification of biomarkers that can predict response to CPI-613, which could improve patient selection for clinical trials. Additionally, there is ongoing research on the combination of CPI-613 with other anticancer agents, including immunotherapies and targeted therapies, which could further improve its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of CPI-613 involves the condensation reaction of 2-aminobutyric acid and 2-bromo-1-cyclopentanecarbonyl chloride, followed by the reaction with isatin to form the final product. The yield of CPI-613 is approximately 30%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CPI-613 has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown efficacy in a variety of cancer types, including pancreatic, lung, breast, and ovarian cancers. In preclinical studies, CPI-613 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In clinical trials, CPI-613 has been well-tolerated and has shown promising results in combination with chemotherapy.
Propiedades
IUPAC Name |
2-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-12(20)9-17-15(23)16(7-3-4-8-16)18-13(21)10-5-1-2-6-11(10)14(18)22/h1-2,5-6H,3-4,7-9H2,(H,17,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBGXJDOMFSSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)


![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)